Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features both an isoxazole and a thiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate is a compound that contains both thiazole and isoxazole moieties . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Result of Action
Thiazole derivatives are known to have diverse biological activities, indicating that they can have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the synthesis might start with the preparation of ethyl 2-aminothiazole-4-carboxylate, which can be achieved by reacting ethyl bromopyruvate with thiourea . This intermediate can then be further reacted with isoxazole derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the thiazole or isoxazole rings, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Ethyl 2-(isoxazole-5-carboxamido)thiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of the target compound, known for its own biological activities.
Isoxazole derivatives: These compounds share the isoxazole ring and are studied for their diverse biological activities.
Thiazole derivatives: Compounds with a thiazole ring are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of both isoxazole and thiazole rings, which can confer a broader range of biological activities and applications.
Properties
IUPAC Name |
ethyl 2-(1,2-oxazole-5-carbonylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-2-16-9(15)6-5-18-10(12-6)13-8(14)7-3-4-11-17-7/h3-5H,2H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMYUMZPRKORIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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